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Introduction
Antineoplaston A10, a component of the investigational Antineoplaston therapy developed by

Dr. Stanislaw Burzynski, has been a subject of debate and ongoing research for several

decades.[1][2] This guide provides a comparative analysis of the long-term survival benefits of

Antineoplaston A10 therapy against standard-of-care treatments for specific pediatric brain

tumors, namely high-grade gliomas (including diffuse intrinsic pontine glioma - DIPG) and

primitive neuroectodermal tumors (PNETs). The information is compiled from published clinical

trial data and peer-reviewed literature to offer an objective resource for the scientific

community.

Quantitative Data Summary
The following tables summarize the long-term survival and response rates observed in Phase II

clinical trials of Antineoplaston A10 therapy conducted at the Burzynski Clinic, alongside data

from studies on standard-of-care treatments for comparable patient populations. It is important

to note that direct comparisons are challenging due to differences in study design, patient

populations, and eras of treatment.

Table 1: Comparison of Outcomes in Pediatric High-Grade Glioma (including DIPG)
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Treatment
Modality

Study
Population

Overall
Survival
(OS)

Progressio
n-Free
Survival
(PFS)

Objective
Response
Rate (ORR)

Citation(s)

Antineoplasto

n A10 & AS2-

1

Recurrent

Pediatric

DIPG (n=17)

1-year:

29.4%, 2-

year: 11.8%,

5-year: 5.9%

6-month:

35.3%

CR: 6%, PR:

23.5%
[3]

Antineoplasto

n A10 & AS2-

1

Pediatric

High-Grade

Glioma

(n=15,

recurrent)

1-year:

33.3%

6-month:

47%

CR: 13%,

PR: 13%
[4]

Standard of

Care (COG

ACNS0126)

Newly

Diagnosed

Pediatric

HGG (n=90)

3-year: 22% 3-year: 11% Not Reported [5][6]

Standard of

Care (COG

ACNS0423)

Newly

Diagnosed

Pediatric

HGG (n=108)

Significantly

improved vs.

ACNS0126

1-year: 49% Not Reported [4][7][8]

Standard of

Care (CCG-

945)

Pediatric

HGG (<3

years old,

n=49)

10-year:

37.5%
10-year: 29% Not Reported [6][9]

Standard of

Care (CCG-

945)

Pediatric

HGG (3-6

years old,

n=34)

10-year: 36% 10-year: 35% Not Reported [6][9]

CR: Complete Response, PR: Partial Response

Table 2: Comparison of Outcomes in Pediatric Primitive Neuroectodermal Tumors (PNETs)
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Treatment
Modality

Study
Population

Overall
Survival (OS)

Objective
Response
Rate (ORR)

Citation(s)

Antineoplaston

A10 & AS2-1

High-Risk

Pediatric PNETs

(n=13)

>5-year: 46%
CR: 23%, PR:

8%
[1]

Standard of Care

Pediatric

Pineoblastoma

(PNET subtype)

(n=23)

5-year: 81% Not Reported

Standard of Care

Non-Pineal

Supratentorial

PNETs (n=37)

5-year: 44% Not Reported

CR: Complete Response, PR: Partial Response

Experimental Protocols
Antineoplaston A10 and AS2-1 Therapy
The administration of Antineoplaston A10 and AS2-1, as reported in Dr. Burzynski's Phase II

trials, follows a structured protocol.

Administration: The therapy is typically administered intravenously via a central line and a

programmable infusion pump.[10] Doses are administered every four hours, six times a day.

[11]

Dosage: The dosage is escalated to the highest tolerable or effective dose. For pediatric

patients, the average dosage of Antineoplaston A10 has been reported as approximately

10.3 g/kg/day to 11.64 g/kg/day, and Antineoplaston AS2-1 at around 0.38 g/kg/day to 0.45

g/kg/day.[1]

Treatment Duration: Treatment continues until a complete or partial response is documented,

and for a period of at least eight months thereafter.[11]
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Monitoring: Patients are monitored for clinical response and toxicity, with imaging studies

such as MRI performed at regular intervals (e.g., every 8 weeks) to assess tumor response.

[11]

Standard-of-Care for Pediatric High-Grade Glioma
(Example: COG ACNS0423)
The Children's Oncology Group (COG) protocol ACNS0423 represents a standard approach for

newly diagnosed pediatric high-grade gliomas.

Initial Treatment: The protocol begins with maximal safe surgical resection of the tumor.[7][8]

Chemoradiotherapy: Following surgery, patients undergo involved-field radiotherapy

concurrently with oral temozolomide.[7][8]

Adjuvant Chemotherapy: After the completion of radiotherapy, patients receive up to six

cycles of adjuvant chemotherapy consisting of lomustine and temozolomide.[7][8]

Monitoring: Patients are followed with regular clinical and imaging assessments to monitor

for disease progression and treatment-related toxicity.[12]

Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Antineoplaston A10
Antineoplaston A10 is a formulation of phenylacetylglutamine (PG).[4] It is proposed to act as

a molecular switch, influencing cellular signaling pathways that are often dysregulated in

cancer. The primary mechanism is believed to involve the inhibition of the Ras signaling

pathway.[13][14] By inhibiting Ras, Antineoplaston A10 may interfere with downstream

signaling cascades, including the Raf/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways,

which are critical for cell proliferation, survival, and growth.[15][16]
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Proposed mechanism of Antineoplaston A10 action.

Experimental Workflow: Comparative Clinical Trial
Design
A robust assessment of any new therapy requires a well-designed clinical trial. The following

diagram illustrates a generalized workflow for a randomized controlled trial comparing an

investigational agent like Antineoplaston A10 to a standard-of-care regimen.
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Generalized workflow for a comparative clinical trial.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1666055?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The data on Antineoplaston A10 therapy, primarily from single-institution Phase II trials,

suggest some activity in heavily pre-treated pediatric patients with high-grade gliomas and

PNETs. However, the lack of large-scale, randomized controlled trials makes it difficult to

definitively assess its long-term survival benefits compared to established standard-of-care

regimens.[11] The scientific community has raised concerns regarding the methodology of the

studies conducted on Antineoplastons.[9] Standard-of-care therapies, developed through multi-

institutional, peer-reviewed clinical trials, remain the benchmark for treatment. Further rigorous,

independent, and well-designed clinical trials are necessary to validate the efficacy and safety

of Antineoplaston A10 therapy and to determine its potential role, if any, in the treatment of

pediatric brain tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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